2-Chloro-6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one

Purity Quality Control Chemical Synthesis

2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one (CAS 1256811-82-1) is a heterocyclic organic compound characterized by a fused pyrrolo[3,4-b]pyridine core bearing a chlorine atom at the 2-position and a carbonyl group at the 5-position. With a molecular formula of C₇H₅ClN₂O and a molecular weight of 168.58 g/mol , this compound serves as a versatile building block in medicinal chemistry and organic synthesis.

Molecular Formula C7H5ClN2O
Molecular Weight 168.58
CAS No. 1256811-82-1
Cat. No. B580420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one
CAS1256811-82-1
Molecular FormulaC7H5ClN2O
Molecular Weight168.58
Structural Identifiers
SMILESC1C2=C(C=CC(=N2)Cl)C(=O)N1
InChIInChI=1S/C7H5ClN2O/c8-6-2-1-4-5(10-6)3-9-7(4)11/h1-2H,3H2,(H,9,11)
InChIKeyHEXPQVGOXFMHOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one (CAS 1256811-82-1): A Chlorinated Pyrrolopyridinone Building Block for Medicinal Chemistry and Chemical Biology


2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one (CAS 1256811-82-1) is a heterocyclic organic compound characterized by a fused pyrrolo[3,4-b]pyridine core bearing a chlorine atom at the 2-position and a carbonyl group at the 5-position [1]. With a molecular formula of C₇H₅ClN₂O and a molecular weight of 168.58 g/mol , this compound serves as a versatile building block in medicinal chemistry and organic synthesis . The chlorine substituent confers distinct reactivity profiles that differentiate it from the unsubstituted parent scaffold and other regioisomers, making it a strategic intermediate for constructing libraries of pyrrolopyridinone derivatives [2].

Why 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one Cannot Be Replaced by the Parent Scaffold or 3-Chloro Isomer in Precision Synthesis


The pyrrolo[3,4-b]pyridin-5-one scaffold is a privileged structure in drug discovery, validated as a core motif in M4 muscarinic acetylcholine receptor allosteric modulators [1] and M1 positive allosteric modulators [2]. However, the unsubstituted parent compound (CAS 40107-93-5) lacks a synthetic handle for regioselective functionalization, limiting its utility in structure–activity relationship (SAR) campaigns . The 3-chloro isomer (CAS 1256806-34-4) exhibits distinct electronic and steric properties that alter cross-coupling reactivity and biological target engagement . Therefore, substituting one variant for another without empirical validation risks compromising synthetic efficiency, product purity, and downstream biological activity.

2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one (CAS 1256811-82-1): Comparative Quantitative Evidence for Procurement Decisions


Purity Benchmark: 2-Chloro Derivative Offers Higher Vendor-Specified Purity than Unsubstituted Parent Scaffold

The 2-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is available from major suppliers with a specified minimum purity of 97% , whereas the unsubstituted parent compound (CAS 40107-93-5) is commonly supplied at 95% purity . This 2% absolute difference in purity translates to a 40% relative reduction in potential impurity burden (assuming impurities are the remainder). For medicinal chemistry applications where trace impurities can confound biological assays or impede crystallization, this higher purity specification reduces the need for additional purification steps.

Purity Quality Control Chemical Synthesis

Molecular Weight Differential: A Practical Distinguisher for Inventory and Analytical Workflows

The 2-chloro derivative has a molecular weight of 168.58 g/mol [1], which is 34.44 g/mol higher than the unsubstituted parent compound (134.14 g/mol) and identical to the 3-chloro isomer [2]. This 25.7% increase in molecular weight provides a clear differentiator in mass spectrometry and LC-MS workflows, enabling unambiguous identification of the correct compound in reaction mixtures. For procurement and inventory, the distinct molecular weight serves as a fail-safe against mislabeling or substitution errors.

Molecular Weight Analytical Chemistry Inventory Management

Regioselective Synthetic Utility: The 2-Chloro Substituent as a Privileged Handle for Cross-Coupling Reactions

The chlorine atom at the 2-position of the pyridine ring in 2-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is activated toward palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) due to the electron-withdrawing effect of the adjacent nitrogen [1]. In contrast, the 3-chloro isomer places the chlorine at a less activated meta-like position relative to the ring nitrogen, resulting in slower oxidative addition kinetics . While direct comparative kinetic data for this specific compound are not publicly available, the established reactivity hierarchy of 2-chloropyridines over 3-chloropyridines in cross-coupling is well documented in the synthetic chemistry literature [2]. This positional advantage enables more efficient diversification of the pyrrolopyridinone core for SAR exploration.

Cross-Coupling Regioselectivity SAR Studies

Storage Condition Differentiation: Cold Chain Requirement as a Quality Assurance Indicator

The 2-chloro derivative requires refrigerated storage at 4°C to maintain long-term stability, as specified by Sigma-Aldrich . In contrast, the unsubstituted parent compound is stable at room temperature [1]. This differential storage requirement implies greater sensitivity of the 2-chloro compound to thermal degradation, likely due to the electron-withdrawing chlorine substituent increasing susceptibility to hydrolysis or nucleophilic attack. For procurement, this distinction is critical: laboratories must ensure adequate cold storage capacity, and the cold chain requirement serves as an indirect indicator that the product has been handled appropriately during shipping and warehousing.

Storage Stability Procurement Logistics Compound Integrity

Biological Scaffold Validation: Pyrrolopyridinone Core as a Privileged Motif in CNS Drug Discovery

The 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one core is explicitly claimed in patent literature as a scaffold for allosteric modulators of the M4 muscarinic acetylcholine receptor, a target implicated in neurological and psychiatric disorders [1]. Additionally, derivatives of this core have been optimized as M1 positive allosteric modulators (PAMs) with improved CNS penetration (brain-to-plasma partition coefficients, Kp, ranging from 0.3 to 3.1) [2]. While the 2-chloro derivative itself has not been reported as a final bioactive compound, its structure positions it as a key synthetic intermediate for accessing these therapeutically relevant chemotypes. In contrast, the unsubstituted parent lacks the halogen handle required for the modular assembly of advanced M4 PAMs described in the patent examples.

M4 Muscarinic Receptor Allosteric Modulation CNS Drug Discovery

Limitations Acknowledgment: Absence of Direct Head-to-Head Biological or Pharmacokinetic Data

A systematic search of the peer-reviewed literature and public databases (PubMed, PubChem, BindingDB, ChEMBL) as of April 2026 did not identify any published head-to-head comparisons of 2-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one against close analogs in biological assays, cellular models, or in vivo studies. No quantitative IC₅₀, EC₅₀, Kᵢ, or pharmacokinetic data were found for this specific compound. Consequently, claims regarding superior potency, selectivity, or in vivo performance relative to comparators cannot be substantiated at this time. Procurement decisions should therefore be based on the compound's established role as a synthetic building block and its differentiated physicochemical and handling properties as documented above.

Data Transparency Evidence Gaps Procurement Caveats

Optimal Use Cases for 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one in Academic and Industrial Research Settings


Medicinal Chemistry: Diversification of Pyrrolopyridinone Scaffolds via Pd-Catalyzed Cross-Coupling

The 2-chloro substituent provides a reactive handle for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the rapid generation of focused libraries for structure–activity relationship (SAR) studies . This compound is ideally suited for medicinal chemists targeting G protein-coupled receptors (GPCRs), particularly muscarinic acetylcholine receptors, where the pyrrolopyridinone core has demonstrated privileged status [1].

Chemical Biology: Synthesis of Affinity Probes and Chemical Tools

The 2-chloro group can be elaborated into biotinylated or fluorophore-tagged derivatives for target engagement studies, pull-down assays, or cellular imaging. The higher vendor-specified purity (97%) reduces the risk of off-target effects arising from reactive impurities, enhancing the reliability of chemical biology experiments.

Process Chemistry: Optimization of Regioselective Functionalization Routes

Process chemists can leverage the differential reactivity of the 2-chloro position relative to the 3-chloro isomer to design more efficient synthetic routes, minimizing protection/deprotection steps and improving overall yield. The distinct molecular weight [1] and cold storage requirement [2] provide additional quality control checkpoints during scale-up.

Academic Research: Building Block for CNS Drug Discovery Programs

Academic laboratories investigating neurological and psychiatric disorders can use this compound as a key intermediate to access M4 muscarinic acetylcholine receptor allosteric modulators, a validated class of CNS-active chemotypes . The chlorine handle facilitates the installation of diverse aryl/heteroaryl groups required to optimize brain penetration and receptor subtype selectivity.

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